2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol
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Overview
Description
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol is a chemical compound that features a brominated pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol typically involves the bromination of a pyrrolidine derivative followed by the introduction of the Boc protecting group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The ethanol moiety can be oxidized to an aldehyde or carboxylic acid, and the bromine can be reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents such as DMF or DMSO.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Deprotection: Free amine derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: De-brominated compounds.
Scientific Research Applications
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol depends on its specific application. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products through its reactive bromine and Boc-protected amine groups. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-[(1-pyrrolidinyl)acetophenone]
- 4-Bromo-1-Boc-3-pyrrolidinylmethanol
- 2-Bromo-1-Boc-3-pyrrolidinylamine
Uniqueness
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol is unique due to its combination of a brominated pyrrolidine ring and a Boc-protected amine, which provides versatility in synthetic applications. Its ethanol moiety also offers additional functionalization possibilities, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H20BrNO4 |
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Molecular Weight |
310.18 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4-(2-hydroxyethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO4/c1-11(2,3)17-10(15)13-6-8(12)9(7-13)16-5-4-14/h8-9,14H,4-7H2,1-3H3 |
InChI Key |
FJSGHPQXHOBEOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)OCCO |
Origin of Product |
United States |
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